molecular formula C8H3BrClNO2 B1275134 5-bromo-7-chloro-1H-indole-2,3-dione CAS No. 613656-97-6

5-bromo-7-chloro-1H-indole-2,3-dione

Cat. No. B1275134
M. Wt: 260.47 g/mol
InChI Key: UTTYWJPFQPXSJI-UHFFFAOYSA-N
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Description

The compound 5-bromo-7-chloro-1H-indole-2,3-dione is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. The presence of bromo and chloro substituents on the indole core can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and interaction with biological targets .

Synthesis Analysis

The synthesis of indole derivatives typically involves condensation reactions under reflux conditions. For instance, the formation of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was achieved by reacting 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6-trione in ethanol . Similarly, the synthesis of 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione involved a 1,3-dipolar cycloaddition reaction, showcasing the versatility of indole derivatives in participating in various chemical reactions to yield novel compounds .

Molecular Structure Analysis

The molecular structure of indole derivatives is often confirmed using X-ray single crystal diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. The Hirshfeld surface analysis and molecular electrostatic potential maps are useful tools for visualizing intermolecular interactions and identifying electrophilic and nucleophilic regions on the molecule's surface . These analyses are complemented by computational methods such as DFT and TD-DFT, which help in understanding the electronic structure and predicting the behavior of these molecules under different conditions .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including isomerization and cycloaddition. The exo-endo isomerization of a related compound, 5-((5-chloro-1H-indol-2-yl)methylene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, has been studied, and its structure was proven by XRD analysis . The 1,3-dipolar cycloaddition reaction is another example, where azides react with indole derivatives to synthesize new cycloadducts, with the configuration of the products confirmed by NMR spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as thermal stability, are characterized using spectroscopic and thermal analysis tools. For example, the compound mentioned in the first paper exhibited good thermal stability up to 215°C . Vibrational spectral analysis, NMR, and mass spectrometry are also employed to characterize these compounds . Additionally, theoretical analyses, such as non-linear optical (NLO) properties, are conducted to compare these compounds with known references like urea .

Scientific Research Applications

Antimicrobial Activity

  • Antibacterial and Antifungal Properties: 5-Bromo derivatives of indole-2,3-dione, like 5-bromo-7-chloro-1H-indole-2,3-dione, have been studied for their potential antimicrobial properties. One study synthesized Schiff and Mannich bases of these derivatives and evaluated their antibacterial and antifungal activities, finding promising results against pathogenic bacteria and fungi (Pandeya et al., 2000).
  • Anti-HIV Activity: The same study by Pandeya et al. also investigated the anti-HIV properties of these derivatives. The compounds showed activity against the replication of HIV-1 in MT-4 cells, suggesting potential use in HIV treatment (Pandeya et al., 2000).

Chemical Synthesis and Reactivity

  • Synthesis of Derivatives: A study described the preparation of 3,3-dibromo-1,3-dihydroindol-2-ones, which are useful precursors for indole-2,3-diones like 5-bromo-7-chloro-1H-indole-2,3-dione (Parrick et al., 1989).
  • Crystal Structure Analysis: The crystal structure of a related compound, 5-bromo-1-(4-bromophenyl)isatin, has been analyzed, providing insights into the structural aspects of bromo-chloro indole diones (El-Hiti et al., 2018).

Future Directions

The future directions for 5-bromo-7-chloro-1H-indole-2,3-dione could involve further exploration of its potential as an anticoronaviral agent and its use in the synthesis of new heterocyclic systems .

properties

IUPAC Name

5-bromo-7-chloro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTYWJPFQPXSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405324
Record name 5-bromo-7-chloro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-7-chloro-1H-indole-2,3-dione

CAS RN

613656-97-6
Record name 5-bromo-7-chloro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione
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